

Application Note: Comprehensive Analytical Characterization of 2,4-Dichloro-3-fluorobenzonitrile

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Compound of Interest

Compound Name: **2,4-Dichloro-3-fluorobenzonitrile**

Cat. No.: **B062818**

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Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of **2,4-Dichloro-3-fluorobenzonitrile** (CAS No. 161612-68-6), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^[1] The inherent reactivity and potential for isomeric impurities necessitate robust, validated analytical methods to ensure quality, safety, and consistency in drug development and manufacturing. This guide details field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, system validation, and data interpretation, providing researchers and quality control professionals with a self-contained and authoritative resource.

Introduction and Compound Overview

2,4-Dichloro-3-fluorobenzonitrile is a halogenated aromatic nitrile whose precise characterization is critical for its downstream applications. The presence of three different halogen substituents on the benzene ring, in addition to the nitrile functional group, gives rise to a specific chemical reactivity profile and the potential for multiple process-related impurities, including positional isomers.^[2] Therefore, a multi-faceted analytical approach is not merely

recommended but essential for confirming structural identity, quantifying the main component, and profiling impurities.

This guide champions an orthogonal approach, leveraging the strengths of different analytical platforms:

- Spectroscopic Techniques (NMR, FTIR, MS): Primarily used for unambiguous structural confirmation and identification.
- Chromatographic Techniques (HPLC, GC): Employed for quantitative purity assessment, separation of impurities, and analysis of residual solvents.[\[3\]](#)

The following sections are designed to provide both the theoretical basis and the practical, step-by-step protocols required to perform a thorough characterization of this molecule.

Physicochemical Properties & Safety Imperatives

A foundational understanding of the compound's physical properties and handling requirements is paramount for any laboratory work.

Table 1: Physicochemical Properties of **2,4-Dichloro-3-fluorobenzonitrile**

Property	Value	Source
CAS Number	161612-68-6	[4]
Molecular Formula	C ₇ H ₂ Cl ₂ FN	[5]
Molecular Weight	190.00 g/mol	[5]
Appearance	White to off-white solid	[5]
Melting Point	48 - 52 °C	[5]
Boiling Point	242 - 244 °C	[5]

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, toluene). |[\[5\]](#) |

Safety and Handling Precautions

2,4-Dichloro-3-fluorobenzonitrile must be handled with appropriate care in a well-ventilated area or chemical fume hood.[6]

- Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves (inspected prior to use), and fire/flame-resistant laboratory coats.[6]
- Inhalation/Contact: Avoid formation and inhalation of dust. Avoid contact with skin and eyes. In case of exposure, move the victim to fresh air. For skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes.[6]
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from heat sources and incompatible substances like strong oxidizing agents.[5]
- Spill & Disposal: In case of a spill, evacuate personnel and remove all sources of ignition. Prevent further leakage if safe to do so.[6] Disposal must follow local, state, and federal regulations for hazardous chemical waste.

Structural Elucidation by Spectroscopic Techniques

The first step in characterization is confirming that the synthesized molecule has the correct covalent structure. This is achieved definitively using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For **2,4-Dichloro-3-fluorobenzonitrile**, ^1H , ^{13}C , and ^{19}F NMR are all essential. The key diagnostic information comes from chemical shifts, signal multiplicities (splitting), and coupling constants (J-values), particularly the couplings between the fluorine atom and nearby hydrogen and carbon nuclei.

Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in ~ 0.6 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). CDCl_3 is often suitable, but DMSO-d_6 can be used if solubility is an issue.[7]

- Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving adequate signal dispersion.[\[8\]](#)
- Data Acquisition:
 - ^1H NMR: Acquire standard proton spectra. The two aromatic protons are expected to appear as doublets of doublets due to coupling to each other (^3JHH) and to the fluorine atom (^4JHF and ^5JHF).
 - ^{13}C NMR: Acquire proton-decoupled ^{13}C spectra. Expect to see 7 distinct signals for the 7 carbon atoms. The signals for carbons bonded to or near the fluorine atom will appear as doublets due to ^1JCF , ^2JCF , etc., providing critical connectivity information.
 - ^{19}F NMR: Acquire proton-decoupled ^{19}F spectra. A single resonance is expected, and its chemical shift is characteristic of the electronic environment.

Expected Spectral Features (Illustrative):

Nucleus	Expected Chemical Shift (δ , ppm)	Expected Multiplicity & Coupling (J, Hz)
^1H	$\sim 7.5 - 8.0$	Two signals, each a doublet of doublets (dd).
^{13}C	$\sim 110 - 160$	Seven signals. C-F carbons will show large ^1JCF couplings (~ 250 Hz). Other carbons will show smaller through-bond JCF couplings. The nitrile carbon ($\text{C}\equiv\text{N}$) will be in the ~ 115 ppm region.

| ^{19}F | ~ -110 to -130 (relative to CFCl_3) | One main signal, potentially showing fine structure from H-F coupling in a proton-coupled spectrum. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and reliable technique for identifying the presence of key functional groups. For this molecule, the nitrile (C≡N) group provides a sharp, unambiguous absorption band in a region of the spectrum that is often clear of other signals.

Protocol: FTIR Analysis

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.[9]
 - KBr Pellet: Alternatively, grind ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.
- Instrumentation: A standard benchtop FTIR spectrometer.
- Data Acquisition: Scan the sample from 4000 cm^{-1} to 400 cm^{-1} .
- Interpretation: Identify the characteristic absorption bands.

Table 2: Characteristic IR Absorption Frequencies

Functional Group	Wavenumber (cm^{-1})	Intensity/Shape
Aromatic C-H Stretch	3100 - 3000	Medium to Weak
Nitrile (C≡N) Stretch	~2230	Strong, Sharp
Aromatic C=C Stretch	1600 - 1450	Medium, multiple bands
C-F Stretch	1250 - 1000	Strong

| C-Cl Stretch | 850 - 550 | Strong |

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For halogenated compounds, the isotopic

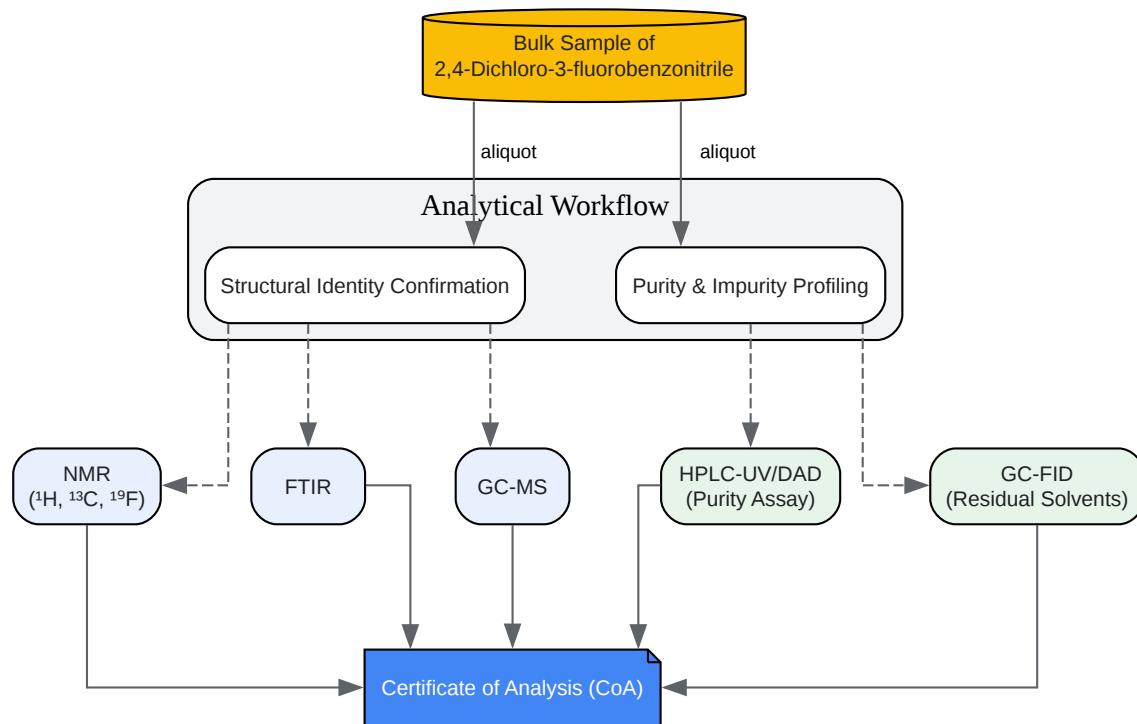
distribution is a critical diagnostic feature. The presence of two chlorine atoms in **2,4-dichloro-3-fluorobenzonitrile** creates a highly characteristic M, M+2, M+4 isotopic cluster.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~100 µg/mL.[10]
- Instrumentation & Conditions:
 - GC System: Standard GC with a capillary column suitable for semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane, DB-5ms or equivalent).[10]
 - Injector: 250 °C, Split mode.
 - Carrier Gas: Helium at 1 mL/min.[10]
 - Oven Program: Start at 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min.[10]
 - MS Detector: Electron Ionization (EI) at 70 eV.[10]
 - Mass Range: Scan from m/z 40 to 300.
- Data Analysis:
 - Identify the molecular ion peak (M⁺).
 - Analyze the isotopic pattern of the molecular ion. For a molecule with two chlorine atoms, the expected ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks is approximately 100:65:10.
 - Examine the fragmentation pattern (e.g., loss of Cl, CN).

Purity Determination by Chromatographic Techniques

Once the structure is confirmed, chromatography is used to separate and quantify the target compound from any impurities or residual starting materials.

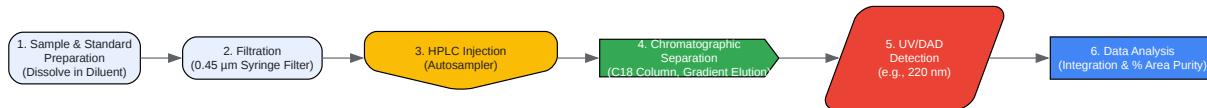


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Caption: Orthogonal analytical workflow for complete characterization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the industry-standard method for determining the purity of active pharmaceutical ingredients (APIs) and intermediates.^[1] It excels at separating compounds with subtle differences in polarity, making it ideal for resolving **2,4-Dichloro-3-fluorobenzonitrile** from its non-volatile impurities and isomers. A C18 column provides a non-polar stationary phase that effectively retains the aromatic compound, while a polar mobile phase gradient allows for the controlled elution of all components.



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Caption: Experimental workflow for HPLC purity analysis.

Protocol: HPLC Purity Determination

- Instrumentation and Reagents:
 - HPLC System: A standard system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
 - Reagents: HPLC grade Acetonitrile, Formic Acid, and ultrapure water.
- Solution Preparation:
 - Mobile Phase A: 0.1% (v/v) Formic Acid in water.[1]
 - Mobile Phase B: Acetonitrile.[1]
 - Diluent: Acetonitrile/Water (50:50, v/v).[1]
 - Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Final concentration ~100 µg/mL).
 - Sample Solution: Prepare the sample to be tested at the same target concentration (~100 µg/mL) as the Standard Solution.[1] Filter through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:

Table 3: HPLC Method Parameters | Parameter | Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 μ m | | Flow Rate | 1.0 mL/min | | Column Temperature| 30 °C | | Detection | DAD at 220 nm | | Injection Volume | 10 μ L | | Gradient Program | Time (min) | % Mobile Phase B | | 0 | 40 | | 20 | 90 | | 25 | 90 | | 25.1 | 40 | | 30 | 40 |

- System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is $\leq 2.0\%$.
- Data Analysis: Calculate the purity of the sample using the area percent method.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

Gas Chromatography (GC)

Causality: While HPLC is superior for non-volatile impurities, GC is the preferred method for analyzing volatile and semi-volatile substances, such as residual solvents from the synthesis process or volatile by-products.[\[11\]](#) A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantifiable analysis of organic compounds.

Protocol: GC for Residual Solvents

- **Instrumentation and Reagents:**
 - GC System: A GC equipped with a headspace autosampler and a Flame Ionization Detector (FID).[\[11\]](#)
 - Column: DB-624, 30 m x 0.32 mm, 1.8 μ m film thickness (or equivalent phase designed for residual solvents).[\[11\]](#)
 - Reagents: High-purity Dimethyl sulfoxide (DMSO) for sample dissolution.
- **Solution Preparation:**
 - Standard Solution: Prepare a stock solution of common process solvents (e.g., Toluene, Heptane, Ethyl Acetate) in DMSO. Dilute to create a working standard at the desired concentration (e.g., 100 ppm).

- Sample Solution: Accurately weigh ~100 mg of the **2,4-Dichloro-3-fluorobenzonitrile** sample into a headspace vial. Add 1.0 mL of DMSO. Crimp the vial securely.
- Chromatographic Conditions:

Table 4: GC-Headspace Method Parameters

Parameter	Setting
Headspace Oven Temp.	80 °C
Headspace Loop Temp.	90 °C
Headspace Transfer Line Temp.	100 °C
GC Injector Temp.	220 °C (Split ratio 10:1)
Carrier Gas	Helium or Nitrogen
Oven Program	40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min)

| Detector (FID) Temp. | 250 °C |

- Data Analysis: Quantify residual solvents in the sample by comparing the peak areas to those obtained from the standard solution using an external standard calculation.

Summary and Recommendations

The comprehensive characterization of **2,4-Dichloro-3-fluorobenzonitrile** requires an integrated analytical strategy.

- For Identity: A combination of ^1H NMR, ^{13}C NMR, and high-resolution MS is essential for unambiguous structure confirmation. FTIR serves as a rapid identity check.
- For Purity: A validated RP-HPLC method is the primary tool for quantifying the main component and profiling related substance impurities.
- For Volatiles: A headspace GC method is necessary for the control of residual solvents.

By employing these orthogonal techniques, researchers and drug development professionals can ensure the quality, consistency, and safety of **2,4-Dichloro-3-fluorobenzonitrile**, thereby building a solid foundation for subsequent research and manufacturing activities.

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